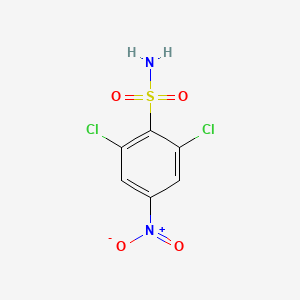
2,6-Dichloro-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2N2O4S and a molecular mass of 271.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,6-Dichloro-4-nitrobenzenesulfonamide typically involves the nitration of 2,6-dichlorobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,6-Dichloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, leading to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
2,6-Dichloro-4-nitrophenol: This compound has a similar structure but lacks the sulfonamide group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains a pyridine ring instead of a benzene ring and has different functional groups attached
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1099632-54-8 |
|---|---|
Molekularformel |
C6H4Cl2N2O4S |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
2,6-dichloro-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI-Schlüssel |
BZHHMIVXRRHQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)




aminehydrochloride](/img/structure/B13620243.png)




